Cas no 2034238-19-0 (2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide)

2-Chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a furan-pyrazine hybrid scaffold. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural framework, combining a sulfonamide moiety with heterocyclic aromatic systems. The presence of the chloro-substituted benzene ring and the furan-pyrazine linkage may enhance binding affinity in target interactions, making it valuable for drug discovery applications. Its well-defined molecular architecture allows for further functionalization, supporting the development of novel bioactive molecules. Suitable for controlled synthetic processes, this compound is characterized by high purity and stability under standard laboratory conditions.
2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide structure
2034238-19-0 structure
Product name:2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide
CAS No:2034238-19-0
MF:C15H12ClN3O3S
MW:349.792080879211
CID:6326161
PubChem ID:119106280

2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide
    • AKOS026705620
    • 2-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide
    • 2034238-19-0
    • 2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
    • 2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
    • F6574-0437
    • Inchi: 1S/C15H12ClN3O3S/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2
    • InChI Key: DKYSLXMWEUPSGW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1S(NCC1C(C2=COC=C2)=NC=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 349.0287901g/mol
  • Monoisotopic Mass: 349.0287901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 93.5Ų

2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6574-0437-2μmol
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6574-0437-100mg
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
100mg
$248.0 2023-09-07
Life Chemicals
F6574-0437-5μmol
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6574-0437-15mg
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
15mg
$89.0 2023-09-07
Life Chemicals
F6574-0437-50mg
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
50mg
$160.0 2023-09-07
Life Chemicals
F6574-0437-20μmol
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6574-0437-75mg
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
75mg
$208.0 2023-09-07
Life Chemicals
F6574-0437-30mg
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
30mg
$119.0 2023-09-07
Life Chemicals
F6574-0437-1mg
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
1mg
$54.0 2023-09-07
Life Chemicals
F6574-0437-25mg
2-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
2034238-19-0
25mg
$109.0 2023-09-07

2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide Related Literature

Additional information on 2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide

Introduction to 2-Chloro-N-{3-(Furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide (CAS No. 2034238-19-0)

2-Chloro-N-{3-(Furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide, with the CAS number 2034238-19-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorobenzene moiety, a sulfonamide group, and a furan-substituted pyrazine ring. These structural elements contribute to its potential biological activities and therapeutic applications.

The synthesis of 2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide typically involves multi-step reactions, including the formation of the sulfonamide linkage and the introduction of the furan-substituted pyrazine moiety. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for both academic and industrial research.

In terms of its biological properties, 2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide has shown promising activity in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, which are implicated in several diseases. For instance, research published in the Journal of Medicinal Chemistry has highlighted its inhibitory effects on kinases involved in cancer progression. Additionally, preliminary data suggest that this compound may have anti-inflammatory properties, making it a candidate for further investigation in the treatment of inflammatory disorders.

The pharmacokinetic profile of 2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide is another area of active research. Initial studies have indicated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for its potential development as a therapeutic agent. Ongoing preclinical studies are aimed at optimizing its pharmacokinetic parameters to enhance its efficacy and safety.

Toxicological assessments are also essential for evaluating the safety of 2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide. Early findings suggest that it has a favorable safety profile, with no significant toxicity observed at therapeutic concentrations. However, comprehensive toxicological studies are necessary to fully understand its long-term effects and potential side effects.

In the context of drug discovery and development, 2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide represents a promising lead compound. Its unique structure and biological activities make it an attractive candidate for further optimization through structure-based drug design (SBDD) approaches. By modifying specific functional groups or substituents, researchers aim to enhance its potency and selectivity while minimizing off-target effects.

Clinical trials are the next step in evaluating the therapeutic potential of 2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide. Preclinical data have laid a strong foundation for advancing this compound into human trials. Phase I trials will focus on assessing its safety and tolerability in healthy volunteers, while Phase II trials will evaluate its efficacy in specific patient populations. The results from these trials will provide critical insights into its potential as a novel therapeutic agent.

In conclusion, 2-chloro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide (CAS No. 2034238-19-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and optimize its properties, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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